(Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE
Description
(Z)-[1-Amino-2-(thiophen-2-yl)ethylidene]amino 2-(2-bromo-4-methylphenoxy)acetate is a synthetic organic compound characterized by its Z-configuration (geometric isomerism), a thiophene-containing ethylideneamino core, and a 2-bromo-4-methylphenoxy acetate ester moiety.
Properties
IUPAC Name |
[(Z)-(1-amino-2-thiophen-2-ylethylidene)amino] 2-(2-bromo-4-methylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3S/c1-10-4-5-13(12(16)7-10)20-9-15(19)21-18-14(17)8-11-3-2-6-22-11/h2-7H,8-9H2,1H3,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVPUFPJJUZMFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)ON=C(CC2=CC=CS2)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)O/N=C(/CC2=CC=CS2)\N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501157821 | |
| Record name | [1-Imino-2-(2-thienyl)ethyl]azanyl 2-(2-bromo-4-methylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501157821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
424818-36-0 | |
| Record name | [1-Imino-2-(2-thienyl)ethyl]azanyl 2-(2-bromo-4-methylphenoxy)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=424818-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-Imino-2-(2-thienyl)ethyl]azanyl 2-(2-bromo-4-methylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501157821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 2-bromo-4-methylphenol with ethyl chloroacetate to form an ester intermediate. This intermediate then undergoes a nucleophilic substitution reaction with (Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINE under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring in the compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom in the phenoxy group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its thiophene ring and brominated phenoxy group make it a useful probe for investigating enzyme-substrate interactions and receptor binding .
Medicine
Its structural features suggest it could be modified to enhance its pharmacological properties, such as increasing its binding affinity to specific biological targets .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of (Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can participate in π-π stacking interactions, while the brominated phenoxy group can form hydrogen bonds with amino acid residues in the target protein. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on three key features: (1) heterocyclic core, (2) substituents on the ester/acid group, and (3) stereochemical configuration. Below is a comparative analysis using evidence-derived examples:
Heterocycle Variation: Thiophene vs. Thiazole
- Target Compound : Thiophen-2-yl group (5-membered ring with one sulfur atom).
- Patent Compound: 2-Aminothiazol-4-yl group (5-membered ring with sulfur and nitrogen) . Thiophene’s electron-rich nature may improve membrane permeability.
- (Compound d): 2-Amino-4-thiazolyl group with azetidinyl carbamoyl . Impact: Thiazole-azetidine hybrids (e.g., β-lactamase inhibitors) suggest antimicrobial applications, whereas the target compound’s thiophene may prioritize different biological targets.
Substituent Effects: Ester vs. Carboxylic Acid
- Target Compound: 2-(2-Bromo-4-methylphenoxy)acetate ester.
- (Compound d) : Propionic acid group .
- Impact : The ester group in the target compound likely enhances lipophilicity and oral bioavailability compared to carboxylic acids, which are more polar and may exhibit faster renal clearance.
- (Compound f): Ethyl ester with sulfonated azetidine . Impact: Sulfonation increases water solubility, whereas the target’s bromo-methylphenoxy group may enhance metabolic stability via steric hindrance.
Stereochemical Configuration: Z vs. E Isomers
- Target Compound: Z-configuration fixes the spatial orientation of the thiophene and phenoxy groups.
- (Z-isomer example): (Z)-3-(5-((5-chloro-2-oxoindolin-3-ylidene)methyl)furan-2-yl)benzoic acid . Impact: Z-isomers often exhibit distinct biological activities due to restricted rotation; for example, Z-configurations in retinoids and antibiotics optimize target binding.
Data Table: Key Structural and Inferred Functional Comparisons
Research Findings and Inferences
- Biological Activity: Bromo and methyl groups may confer resistance to oxidative metabolism, extending half-life compared to unsubstituted phenoxy analogs.
- Synthesis Challenges : The Z-configuration requires precise stereocontrol during synthesis, as seen in ’s patented method for Z-isomer preparation .
Biological Activity
(Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a thiophene ring, an amino group, and a bromophenoxy acetate moiety, which contribute to its diverse interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 368.26 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
| LogP | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The thiophene ring facilitates π-π interactions with aromatic residues in proteins, while the amino and bromophenoxy groups can form hydrogen bonds and electrostatic interactions with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to observed biological effects.
Target Enzymes
Research indicates that this compound may inhibit key enzymes involved in inflammatory pathways, such as microsomal prostaglandin E synthase-1 (mPGES-1). Inhibition of mPGES-1 is particularly significant because it plays a crucial role in the biosynthesis of prostaglandin E2 (PGE2), which is upregulated in various inflammatory conditions .
Anti-inflammatory Activity
Studies have shown that derivatives similar to this compound exhibit selective inhibitory activity against mPGES-1 in the low micromolar range. For instance, compounds structurally related to this compound demonstrated significant inhibition of PGE2 production, suggesting potential applications in treating inflammatory diseases .
Anticancer Activity
The compound's ability to induce cell cycle arrest and apoptosis has been explored in various cancer cell lines. For example, studies revealed that certain analogs could induce G0/G1 phase arrest and increase the subG0/G1 fraction over time, indicating apoptosis or necrosis effects on A549 lung cancer cells. This suggests that this compound may hold promise as a lead compound in anticancer drug development .
Case Studies
Case Study 1: Inhibition of mPGES-1
A study conducted by Di Micco et al. (2021) identified several compounds based on the thiophene scaffold that selectively inhibited mPGES-1. Among these, compounds similar to (Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO 2-(BROMO-4-METHYLPHENOXY)ACETATE showed promising IC50 values against A549 cell lines compared to established reference compounds like CAY10526. The study highlighted the importance of structural modifications for enhancing biological activity against mPGES-1 .
Case Study 2: Apoptosis Induction
In another investigation focusing on the apoptotic effects of thiophene-based compounds, researchers found that certain derivatives led to significant increases in apoptotic markers in cancer cell lines. The study emphasized the role of structural features in mediating these effects and suggested pathways for further development into therapeutic agents targeting cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
